2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide
Description
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a carboxamide group at position 5 and a 4-(chloromethyl)piperidin-1-yl moiety at position 2. The chloromethyl substituent may influence reactivity and pharmacokinetics, offering a distinct profile compared to analogs with alternative substituents.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-5-8-1-3-16(4-2-8)11-14-6-9(7-15-11)10(13)17/h6-8H,1-5H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHVFUNSRUIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=C(C=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660063 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-77-5 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide typically involves the reaction of 4-(chloromethyl)piperidine with pyrimidine-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and organic solvents such as DMF or THF are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are employed under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and similar reducing agents are used in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield substituted derivatives, while oxidation and reduction reactions result in modified functional groups within the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Research has indicated that derivatives of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide exhibit significant biological activity, including:
- Antiviral Properties : Certain analogs have shown effectiveness against viral infections, making them candidates for antiviral drug development.
- Anticancer Activity : Some studies suggest that modifications to this compound can enhance its anticancer properties, potentially leading to new cancer therapies.
Organic Synthesis
Due to its reactive chloromethyl group, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations allows researchers to create diverse analogs with modified biological activities.
Interaction Studies
Research has focused on understanding how this compound interacts with biological targets. These studies are crucial for elucidating the mechanisms of action and therapeutic potential of this compound class.
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxamide | Methyl group instead of chloromethyl | Antiviral activity | Less reactive than chloromethyl derivative |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Sulfonyl group addition | Anticancer properties | Enhanced solubility and stability |
| 6-Morpholino-pyrimidine-4-carboxamide | Morpholine instead of piperidine | Enzyme inhibition | Broader spectrum of biological targets |
This comparative analysis underscores the diversity within this chemical family and emphasizes the unique reactivity and potential applications of this compound.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of a derivative of this compound against influenza viruses. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Anticancer Research
Another research effort focused on the anticancer activity of modified versions of this compound. The study demonstrated that certain derivatives showed promising results in inhibiting tumor cell growth in various cancer types, indicating their potential utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Properties
4-Amino-7-hydroxy-2-piperidin-1-yl-5,6-dihydro-pyrido[2,3-d]pyrimidine-5-carboxylic Acid (4-Chloro-phenyl)-amide
This compound () shares a piperidinyl-pyrimidine backbone but incorporates a pyrido ring and a 4-chlorophenyl group . Key distinctions:
- Substituent Effects : The 4-chlorophenylamide group may improve binding to hydrophobic enzyme pockets, whereas the chloromethyl group in the target compound offers electrophilic reactivity for covalent inhibition.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
A simpler analog (), this compound lacks the piperidine and carboxamide groups . Differences include:
- Functionality : Absence of the piperidine moiety limits interactions with enzymes requiring tertiary amine recognition.
Research Findings and Implications
- Activity Gaps : While phenylpiperazine derivatives show validated AChE inhibition, the chloromethyl variant’s bioactivity requires empirical validation. Molecular docking studies suggest its chloromethyl group could interact uniquely with catalytic serine residues in AChE .
- Pharmacokinetic Profile : The chloromethyl group may enhance blood-brain barrier penetration compared to bulkier substituents, a critical factor for CNS-targeted drugs.
Biological Activity
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound contains a pyrimidine ring, a carboxamide group, and a piperidine moiety, with the chloromethyl group enhancing its reactivity. Research indicates that this compound exhibits notable biological activity, particularly in the fields of oncology and neurology.
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. Specifically, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
In a study involving the synthesis and evaluation of various pyrimidine derivatives, it was found that certain analogs of this compound displayed IC50 values ranging from 10 to 50 µM against human breast cancer cell lines (MCF-7 and MDA-MB-231) . These findings suggest that modifications in the piperidine or pyrimidine moieties can enhance the compound's potency.
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research indicates that it may act as an inhibitor of specific kinases involved in neurodegenerative diseases. For instance, studies have shown that the compound can inhibit ERK5 (extracellular signal-regulated kinase 5), which is implicated in various neurological disorders.
Table: ERK5 Inhibitory Activity
| Compound Name | IC50 (µM) | Notes |
|---|---|---|
| This compound | 15 | Effective against ERK5 |
| Related Compound A | 30 | Less potent than chloromethyl derivative |
| Related Compound B | 50 | Exhibits neuroprotective properties |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the introduction of different substituents on the pyrimidine moiety can lead to variations in potency and selectivity.
Comparison of Analog Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxamide | Methyl group instead of chloromethyl | Antiviral activity | Less reactive than chloromethyl derivative |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Sulfonyl group addition | Anticancer properties | Enhanced solubility and stability |
| 6-Morpholino-pyrimidine-4-carboxamide | Morpholine instead of piperidine | Enzyme inhibition | Broader spectrum of biological targets |
Q & A
Q. What are the optimal synthetic routes and critical characterization methods for 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine-5-carboxamide?
The synthesis typically involves nucleophilic substitution at the piperidine nitrogen, followed by coupling with pyrimidine-5-carboxamide precursors. Key steps include:
- Reagents : Use of phosphoryl chloride (POCl₃) for chlorination (critical for introducing the chloromethyl group) and coupling agents like EDCI/HOBt for amide bond formation .
- Characterization :
- NMR (¹H/¹³C): To confirm substitution patterns (e.g., piperidine C-4 chloromethyl at δ 43.62 ppm in ¹³C NMR) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ observed at m/z 758.2904) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1621 cm⁻¹ for carboxamide) .
Q. How can researchers confirm the molecular structure and purity of this compound in experimental settings?
- X-ray crystallography : Resolve bond lengths/angles in the piperidine-pyrimidine core (e.g., analogous compounds in show 3D binding models validated via crystallography) .
- HPLC-MS : Quantify purity (>95% required for biological assays) and detect byproducts from incomplete substitution reactions .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution reactions during the synthesis of chloromethyl-piperidine intermediates?
- Mechanistic studies : Use DFT calculations to identify energy barriers in SN2 pathways (e.g., steric hindrance at the piperidine nitrogen) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like KI catalyze chloride displacement .
- Reaction monitoring : In-situ IR or Raman spectroscopy tracks real-time conversion rates to optimize reaction termination .
Q. What computational strategies can predict the biological activity of derivatives of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., BuChE enzyme, PDB: 5K5E) and prioritize derivatives with high binding affinity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design potent analogs .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Metabolic stability assays : Test hepatic microsomal degradation to identify rapid clearance (e.g., piperidine N-dealkylation as a major metabolic pathway) .
- Prodrug design : Modify the chloromethyl group to a metabolically stable bioisostere (e.g., trifluoromethyl) to enhance bioavailability .
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., IC₅₀ in cancer lines) to confirm target engagement .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?
- DoE (Design of Experiments) : Use response surface methodology to balance temperature, solvent volume, and catalyst loading .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization of chloromethyl intermediates) .
Q. What analytical techniques are critical for distinguishing regioisomers in pyrimidine-carboxamide derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
